molecular formula C10H12ClNO3S B13467569 6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride

6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride

Cat. No.: B13467569
M. Wt: 261.73 g/mol
InChI Key: BROGTSAZJBIUAF-UHFFFAOYSA-N
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Description

6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyclopentyloxy group attached to the pyridine ring at the 6th position and a sulfonyl chloride group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for higher yields and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of 6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride is unique due to the presence of the cyclopentyloxy group, which can impart different steric and electronic properties compared to other similar compounds.

Properties

Molecular Formula

C10H12ClNO3S

Molecular Weight

261.73 g/mol

IUPAC Name

6-cyclopentyloxypyridine-3-sulfonyl chloride

InChI

InChI=1S/C10H12ClNO3S/c11-16(13,14)9-5-6-10(12-7-9)15-8-3-1-2-4-8/h5-8H,1-4H2

InChI Key

BROGTSAZJBIUAF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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